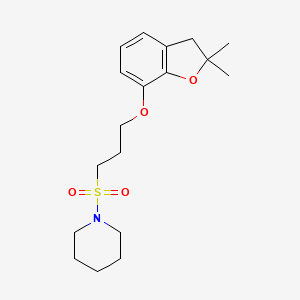

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

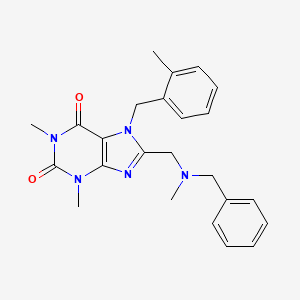

The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine” is a complex organic molecule. It contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety, followed by the introduction of the sulfonyl piperidine group . The synthesis of benzofuran derivatives has been a topic of considerable attention in the field of drug invention and development .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, a sulfonyl group, and a piperidine ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . The presence of these functional groups could enable a variety of chemical transformations, potentially leading to a wide range of derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . These groups could confer properties such as solubility in established processing solvents and air stability .科学的研究の応用

Highly Potent Fluorescence-Tagged Nonimidazole Histamine H3 Receptor Ligands

Compounds structurally related to "1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine" have been developed as highly potent, fluorescence-tagged ligands for the histamine H3 receptor, demonstrating significant affinities. These compounds serve as tools for understanding the receptor's binding site, with certain derivatives showing antagonist potencies in vivo, indicating their potential for therapeutic applications (Amon et al., 2007).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as "[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol", involve detailed spectroscopic techniques and X-ray diffraction studies. These compounds, with their specific structural features, contribute to the expanding library of chemically diverse molecules for further application in various research fields (Naveen et al., 2015).

Anticancer Agent Development

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has identified these compounds as promising anticancer agents. The sequential synthesis and evaluation of these derivatives highlight the potential for developing new therapeutic agents against cancer, showcasing the critical role of structural modification in enhancing biological activity (Rehman et al., 2018).

Antimicrobial Activity Studies

Derivatives of piperidine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants. These studies not only contribute to the development of new antimicrobial agents but also highlight the significance of structural variations on biological efficacy (Vinaya et al., 2009).

Cyclin-Dependent Kinase Inhibitors

In the search for inhibitors of cyclin-dependent kinases, a methodology involving the oxidation of beta-piperidinoethylsulfides to generate compounds with inhibitory activity against CDK2 has been developed. This research underlines the importance of innovative synthetic strategies in discovering new drugs with specific target interactions (Griffin et al., 2006).

将来の方向性

作用機序

Target of Action

The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .

Mode of Action

During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Biochemical Pathways

Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .

Pharmacokinetics

The compound’s solubility and stability are important factors that can impact its bioavailability .

Result of Action

Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGQCRQZLJJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)

![2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2835498.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![N-(4-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2835504.png)

![2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B2835505.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2835510.png)